6-Methyl-6-heptenenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

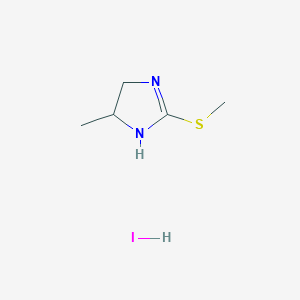

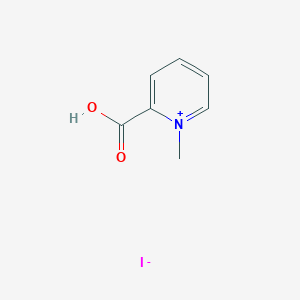

6-Methyl-6-heptenenitrile is an aliphatic nitrile . It is used in scientific research and has diverse applications, including its role as a precursor for organic syntheses and as a building block in the production of pharmaceuticals and agrochemicals.

Molecular Structure Analysis

6-Methyl-6-heptenenitrile has a molecular formula of C8H13N . The structure consists of a seven-carbon chain with a nitrile group (-CN) attached to the sixth carbon and a methyl group (-CH3) attached to the sixth carbon .Physical And Chemical Properties Analysis

6-Methyl-6-heptenenitrile has a density of 0.8±0.1 g/cm3, a boiling point of 197.0±19.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It also has a molar refractivity of 34.1±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 132.6±3.0 cm3 .Applications De Recherche Scientifique

Catalytic Reactions and Complex Formation

The catalytic activities of nickel complexes involving nitrile compounds similar to 6-Methyl-6-heptenenitrile have been explored. For instance, the isomerization of 2-methyl-3-butenenitrile, facilitated by catalytic amounts of nickel complexes, results in the formation of Z- and E-2-methyl-2-butenenitrile alongside a mixture of nickel complexes. These complexes, which are products of C-CN and P-C bond cleavage, highlight the potential of nitrile compounds in catalytic reactions and complex formation processes (Acosta-Ramírez et al., 2008).

Polymer Toughening

In the realm of material science, derivatives of lactide, which share structural motifs with 6-Methyl-6-heptenenitrile, have been utilized to toughen polylactide. By synthesizing a bifunctional monomer from lactide and employing it in polymerization processes, significant enhancements in the toughness of polylactide were achieved. This application underscores the potential of nitrile-containing compounds in developing novel polymeric materials with improved mechanical properties (Jing & Hillmyer, 2008).

Environmental Remediation

The degradation of explosives, a critical environmental challenge, has seen the application of microbial and enzymatic processes that could involve mechanisms akin to those that would interact with compounds like 6-Methyl-6-heptenenitrile. Studies on the biodegradation and biotransformation of explosives such as TNT have revealed complex biochemical pathways involving microorganisms and plants, potentially offering insights into how similar compounds could be addressed in environmental remediation efforts (Rylott et al., 2011).

Safety and Hazards

Orientations Futures

6-Methyl-6-heptenenitrile has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has potential applications in both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions .

Propriétés

IUPAC Name |

6-methylhept-6-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h1,3-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKLVCPTSRCYGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501692 |

Source

|

| Record name | 6-Methylhept-6-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-6-heptenenitrile | |

CAS RN |

6887-97-4 |

Source

|

| Record name | 6-Methylhept-6-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)

![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)